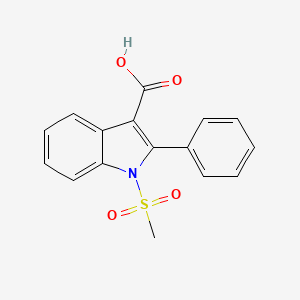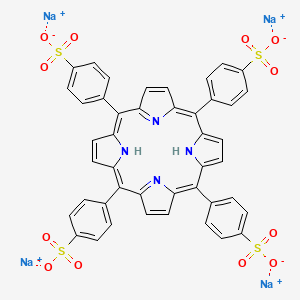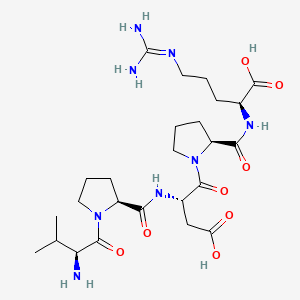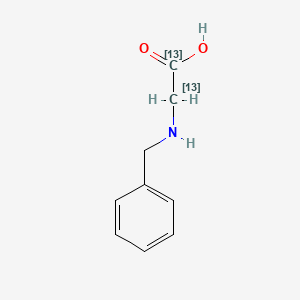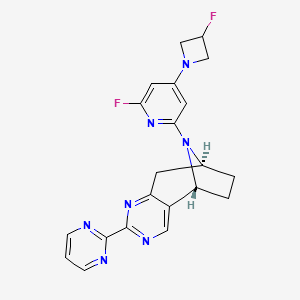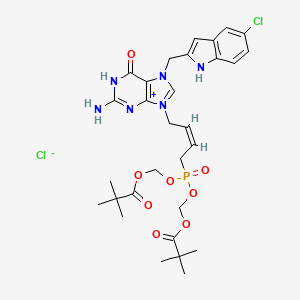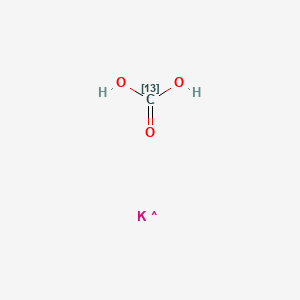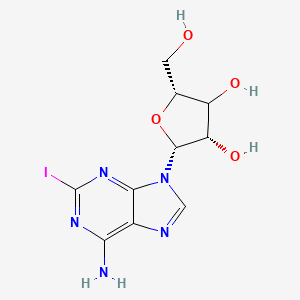
Alkyne-SNAP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alkyne-SNAP is a compound that belongs to the alkyne family, characterized by the presence of a carbon-carbon triple bond. Alkynes are hydrocarbons with the general formula (C_nH_{2n-2}). The simplest alkyne is acetylene (ethyne), with the molecular formula (C_2H_2). This compound is a specialized compound used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alkyne-SNAP can be synthesized through various methods, including the dehydrohalogenation of vicinal dihalides or vinylic halides. This process involves the elimination of hydrogen halides from the dihalide compound using a strong base such as sodium amide in ammonia (NaNH₂/NH₃) . Another method involves the electrophilic addition of halogens to alkenes, followed by double elimination to form the alkyne .
Industrial Production Methods
Industrial production of alkynes, including this compound, often involves the use of calcium carbide. Calcium carbide reacts with water to produce acetylene, which can then be further processed to form more complex alkynes .
Analyse Chemischer Reaktionen
Types of Reactions
Alkyne-SNAP undergoes various chemical reactions, including:
Addition Reactions: Breaking the carbon-carbon triple bond to form two new single bonds.
Deprotonation: Formation of acetylide anions by removing a proton from a terminal alkyne using a strong base like sodium amide.
Oxidative Cleavage: Breaking the triple bond to form carboxylic acids using oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄).
Common Reagents and Conditions
Hydrogen Halides (HX): Used in addition reactions to form haloalkenes.
Sodium Amide (NaNH₂): Used in deprotonation reactions to form acetylide anions.
Ozone (O₃) or Potassium Permanganate (KMnO₄): Used in oxidative cleavage reactions.
Major Products
Haloalkenes: Formed from addition reactions.
Acetylide Anions: Formed from deprotonation reactions.
Carboxylic Acids: Formed from oxidative cleavage reactions.
Wissenschaftliche Forschungsanwendungen
Alkyne-SNAP is widely used in scientific research due to its versatile chemical properties. Some applications include:
Wirkmechanismus
The mechanism of action of Alkyne-SNAP involves its ability to undergo click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole rings, which are useful in various applications . The molecular targets and pathways involved include the formation of covalent bonds with azide-containing compounds, leading to the creation of complex molecular structures.
Vergleich Mit ähnlichen Verbindungen
Alkyne-SNAP can be compared with other alkynes such as acetylene (ethyne) and propyne. While all these compounds share the characteristic carbon-carbon triple bond, this compound is unique due to its specific functional groups that enable its use in click chemistry and other specialized applications .
Similar Compounds
Acetylene (Ethyne): The simplest alkyne with the formula (C_2H_2).
Propyne: An alkyne with the formula (C_3H_4), used in organic synthesis.
This compound stands out due to its enhanced reactivity and versatility in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C18H18N6O2 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]pent-4-ynamide |
InChI |
InChI=1S/C18H18N6O2/c1-2-3-4-14(25)20-9-12-5-7-13(8-6-12)10-26-17-15-16(22-11-21-15)23-18(19)24-17/h1,5-8,11H,3-4,9-10H2,(H,20,25)(H3,19,21,22,23,24) |
InChI-Schlüssel |
LJNIWJCQOXKHLF-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCC(=O)NCC1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12391684.png)
